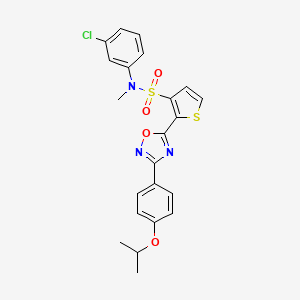

N-(3-chlorophenyl)-2-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylthiophene-3-sulfonamide

Description

BenchChem offers high-quality N-(3-chlorophenyl)-2-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylthiophene-3-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylthiophene-3-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N-(3-chlorophenyl)-N-methyl-2-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O4S2/c1-14(2)29-18-9-7-15(8-10-18)21-24-22(30-25-21)20-19(11-12-31-20)32(27,28)26(3)17-6-4-5-16(23)13-17/h4-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJWLOHKLRDJFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(3-chlorophenyl)-2-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylthiophene-3-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of several functional groups that contribute to its biological activity:

- Chlorophenyl Group : Enhances lipophilicity and may influence receptor interactions.

- Oxadiazol Ring : Known for its diverse pharmacological properties.

- Thiophene Sulfonamide : Associated with various biological activities, including enzyme inhibition.

Table 1: Structural Features of the Compound

| Component | Description |

|---|---|

| Chlorophenyl | 3-chloro substitution |

| Oxadiazol | 1,2,4-oxadiazol ring |

| Isopropoxyphenyl | 4-isopropoxy substitution |

| Thiophene Sulfonamide | N-methylthiophene-3-sulfonamide |

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, with efficacy against both gram-positive and gram-negative bacteria.

- Enzyme Inhibition : Notably, it has been identified as an inhibitor of cyclin-dependent kinase (CDK) enzymes, which are crucial in cell cycle regulation.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- The sulfonamide group may interact with specific enzymes involved in metabolic pathways.

- The oxadiazol moiety could play a role in modulating receptor activity or cellular signaling pathways.

Case Studies and Research Findings

- In Vitro Studies : A study published in the Journal of Medicinal Chemistry evaluated the compound's cytotoxicity against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM .

- Microbial Assays : Research conducted by demonstrated that the compound exhibited antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against various bacterial strains.

- CDK Inhibition : A study focusing on thiophene derivatives highlighted the compound's ability to inhibit CDK5 with an IC50 value of approximately 50 nM, suggesting its potential as a therapeutic agent in cancer treatment .

Table 2: Summary of Biological Activities

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features a complex structure that includes a thiophene ring, sulfonamide group, and an oxadiazole moiety. The molecular formula is with a molecular weight of approximately 396.85 g/mol. Its unique structural components contribute to its potential biological activities.

Biological Activities

-

Anticancer Properties

- Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer activity. For instance, compounds with similar oxadiazole structures have shown significant cytotoxic effects against various cancer cell lines, including breast and colon cancers. The mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .

- Anti-inflammatory Effects

-

Antimicrobial Activity

- Preliminary assessments indicate that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

Study 1: Anticancer Activity

A study focusing on similar oxadiazole derivatives revealed that certain compounds exhibited significant growth inhibition against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The most effective compounds induced apoptosis via mitochondrial pathways, demonstrating a dose-dependent response .

Study 2: Mechanistic Insights

Another investigation explored the mechanisms behind the biological effects of these compounds. It was found that they could inhibit specific kinases involved in critical cell signaling pathways essential for cancer progression. This inhibition correlates with the structural characteristics imparted by the chlorophenyl and isopropoxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.